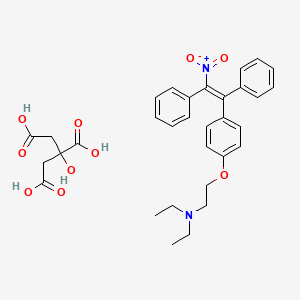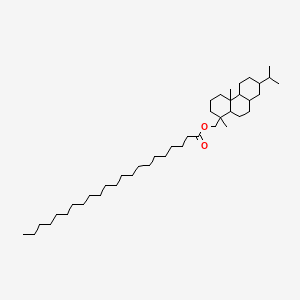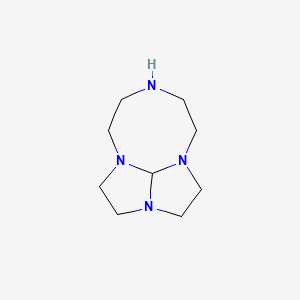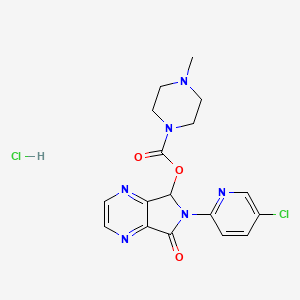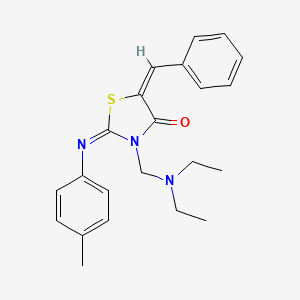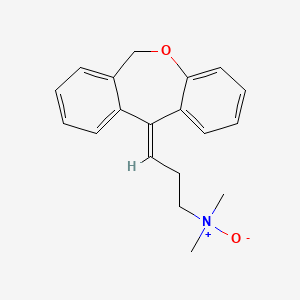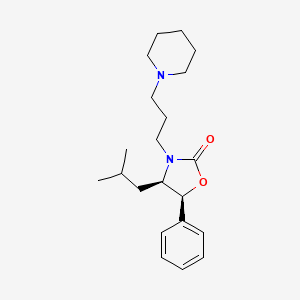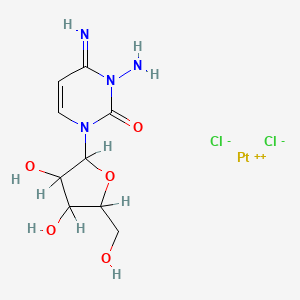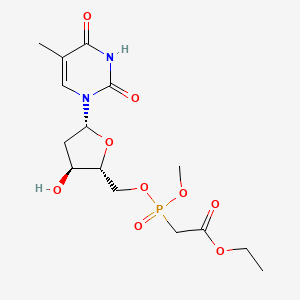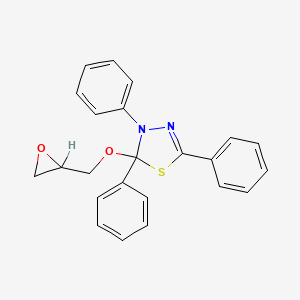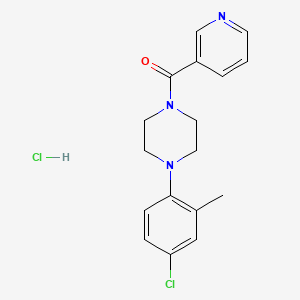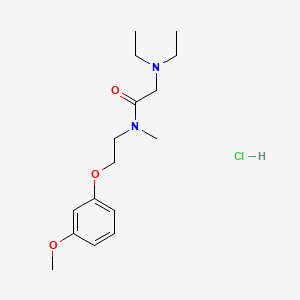
Acetamide, 2-(diethylamino)-N-(2-(m-methoxyphenoxy)ethyl)-N-methyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-(diethylamino)-N-(2-(m-methoxyphenoxy)ethyl)-N-methyl-, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes an acetamide group, a diethylamino group, and a methoxyphenoxyethyl group. The hydrochloride form of this compound is often used in research due to its increased solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(diethylamino)-N-(2-(m-methoxyphenoxy)ethyl)-N-methyl-, hydrochloride typically involves multiple steps. One common method starts with the reaction of 2-(m-methoxyphenoxy)ethylamine with diethylamine in the presence of a suitable catalyst. This intermediate product is then reacted with acetic anhydride to form the final acetamide compound. The hydrochloride salt is formed by treating the acetamide with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, 2-(diethylamino)-N-(2-(m-methoxyphenoxy)ethyl)-N-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted acetamides.
Applications De Recherche Scientifique
Acetamide, 2-(diethylamino)-N-(2-(m-methoxyphenoxy)ethyl)-N-methyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic effects, including its use as an analgesic or anesthetic agent.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of Acetamide, 2-(diethylamino)-N-(2-(m-methoxyphenoxy)ethyl)-N-methyl-, hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, N-(2-(m-methoxyphenoxy)ethyl)-N-methyl-: Lacks the diethylamino group.
Acetamide, 2-(diethylamino)-N-(2-(m-methoxyphenoxy)ethyl)-: Lacks the N-methyl group.
Acetamide, 2-(diethylamino)-N-(2-(m-methoxyphenoxy)ethyl)-N-ethyl-: Has an ethyl group instead of a methyl group.
Uniqueness
The presence of both the diethylamino and N-methyl groups in Acetamide, 2-(diethylamino)-N-(2-(m-methoxyphenoxy)ethyl)-N-methyl-, hydrochloride makes it unique compared to its analogs. These groups contribute to its distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
97703-03-2 |
|---|---|
Formule moléculaire |
C16H27ClN2O3 |
Poids moléculaire |
330.8 g/mol |
Nom IUPAC |
2-(diethylamino)-N-[2-(3-methoxyphenoxy)ethyl]-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C16H26N2O3.ClH/c1-5-18(6-2)13-16(19)17(3)10-11-21-15-9-7-8-14(12-15)20-4;/h7-9,12H,5-6,10-11,13H2,1-4H3;1H |
Clé InChI |
MCAJDJUULRWDNK-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(=O)N(C)CCOC1=CC=CC(=C1)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



